(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine

Description

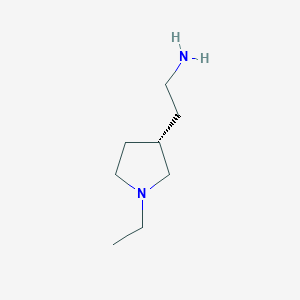

(S)-2-(1-Ethylpyrrolidin-3-yl)ethanamine (CAS 937670-72-9) is a chiral amine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . Its structure comprises a pyrrolidine ring substituted with an ethyl group at the 1-position and an ethylamine side chain at the 3-position. This compound is classified as an irritant, highlighting the need for careful handling .

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-[(3S)-1-ethylpyrrolidin-3-yl]ethanamine |

InChI |

InChI=1S/C8H18N2/c1-2-10-6-4-8(7-10)3-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1 |

InChI Key |

VIMROESUSPPGCT-QMMMGPOBSA-N |

Isomeric SMILES |

CCN1CC[C@@H](C1)CCN |

Canonical SMILES |

CCN1CCC(C1)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

(S)-1-(5-Chloropyridin-3-yl)ethanamine

- Molecular Formula : C₇H₁₁Cl₃N₂

- Molecular Weight : 229.53 g/mol

- Key Features: Replaces the pyrrolidine ring with a chlorinated pyridine moiety.

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethanamine

- CAS : 40500-01-4

- Key Features: Incorporates a 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups.

Substituent-Modified Analogs

2-(3-Phenylpyrrolidin-1-yl)ethanamine

- CAS : 33304-29-9

- Key Features: Substitutes the ethyl group on pyrrolidine with a phenyl ring. The aromatic group increases lipophilicity and steric bulk, which could enhance membrane permeability but reduce selectivity due to non-specific hydrophobic interactions .

N-Ethyl-2-[3-(Methoxymethyl)pyrrolidin-1-yl]ethanamine

- Molecular Formula : C₁₀H₂₂N₂O

- Molecular Weight : 186.29 g/mol

- Key Features: Adds a methoxymethyl group to the pyrrolidine ring.

Aromatic and Polycyclic Derivatives

(S)-2-Phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine

(S)-N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)propan-1-amine

- Key Features : Contains naphthalene and thiophene moieties. These polycyclic groups increase molecular complexity and lipophilicity, likely affecting pharmacokinetic properties such as half-life and tissue distribution .

Structural and Functional Comparison Table

Key Research Findings and Implications

- Chirality Matters : The (S)-enantiomer’s configuration may optimize interactions with chiral biological targets, whereas the (R)-form could exhibit reduced efficacy or unintended effects .

- Heterocycle Impact : Pyridine and oxadiazole analogs demonstrate how aromatic systems alter electronic properties, influencing binding and solubility .

- Substituent Effects : Bulkier groups (e.g., phenyl) enhance lipophilicity but may compromise selectivity, while polar groups (e.g., methoxymethyl) improve solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.